1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
Panaxoside A is a natural product belonging to the class of steroid glycosides and triterpene saponins. Ginseng has a long history of use in traditional medicine, particularly in East Asia, where it is valued for its potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Panaxoside A involves the extraction from ginseng roots. The process typically includes high hydrostatic pressure combined with enzymatic hydrolysis to enhance the yield of ginsenosides . The enzymes used in this process include Celluclast, Termamyl, and Viscozyme, which help break down the plant cell walls and release the ginsenosides .
Industrial Production Methods: Industrial production of Panaxoside A involves large-scale extraction techniques such as Soxhlet extraction, microwave exposure, ultrasound-assisted extraction, and pulsed electric field-assisted extraction . These methods are designed to maximize the yield and purity of the compound from ginseng roots.
Chemical Reactions Analysis
Types of Reactions: Panaxoside A undergoes various chemical reactions, including acid hydrolysis, which breaks down the compound into its constituent parts . This reaction is typically carried out under controlled conditions using strong acids like hydrochloric acid.
Common Reagents and Conditions:
Acid Hydrolysis: Hydrochloric acid is commonly used to hydrolyze Panaxoside A, resulting in the formation of simpler compounds.
Oxidation and Reduction: These reactions are less commonly studied for Panaxoside A but are possible under specific conditions.
Major Products Formed: The primary products of acid hydrolysis of Panaxoside A include various simpler ginsenosides and sugar molecules .
Scientific Research Applications
Panaxoside A has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Neurological Diseases: Panaxoside A has shown promise in the treatment of neurodegenerative disorders such as Alzheimer’s disease
Anti-inflammatory Effects: The compound exhibits strong anti-inflammatory properties, making it a potential candidate for treating conditions like asthma and chronic obstructive pulmonary disease.
Antioxidant Properties: Panaxoside A has been found to have significant antioxidant effects, which can help in reducing oxidative stress and preventing cellular damage.
Mechanism of Action
The mechanism of action of Panaxoside A involves multiple pathways:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: Panaxoside A modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Effects: The compound protects neurons by inhibiting apoptosis and reducing inflammation in the nervous system.
Comparison with Similar Compounds
Panaxoside A is part of a larger family of ginsenosides, which includes compounds like Rg1, Rg3, Rb1, and Re . These compounds share similar structures but differ in their specific biological activities:
Ginsenoside Rg1: Known for its cognitive-enhancing and anti-fatigue properties.
Ginsenoside Rg3: Exhibits strong anti-cancer effects by inhibiting tumor growth and metastasis.
Ginsenoside Rb1: Has anti-obesity and anti-diabetic effects.
Ginsenoside Re: Known for its antioxidant and anti-hyperglycemic properties.
Panaxoside A stands out due to its broad spectrum of biological activities, particularly its neuroprotective and anti-inflammatory effects, making it a unique and valuable compound in the field of natural product research.
Properties
CAS No. |
117918-56-6 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2S)-1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
HVKHSTWTJLFRBZ-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CO2)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O |
Origin of Product |
United States |
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